molecular formula C20H24N4O4 B2793598 4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide CAS No. 1171473-28-1

4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide

Cat. No.: B2793598
CAS No.: 1171473-28-1
M. Wt: 384.436
InChI Key: YAOYXNDYRDDSNO-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Ureido Group Formation: The ureido group is introduced by reacting the acetamido intermediate with an isocyanate derivative, such as 4-methoxybenzyl isocyanate, under controlled temperature and solvent conditions.

    Coupling Reaction: The final step involves coupling the ureido intermediate with a benzoyl chloride derivative to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Oxidation: Formation of 4-hydroxy-N-(2-(3-(4-hydroxybenzyl)ureido)ethyl)benzamide.

    Reduction: Formation of 4-amino-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

    Biological Research: Used in the study of enzyme inhibition and protein-ligand interactions.

    Chemical Biology: Employed in the development of chemical probes for studying biological pathways.

    Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and ureido groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. The methoxybenzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetamido-N-(2-methoxyethyl)benzamide
  • 4-acetamido-N-(2-methoxybenzyl)benzamide
  • 2,3-dimethoxybenzamide

Uniqueness

4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide is unique due to the presence of both acetamido and ureido groups, which provide a dual mechanism of action. This compound also exhibits enhanced biological activity compared to its analogs, making it a valuable candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

4-acetamido-N-[2-[(4-methoxyphenyl)methylcarbamoylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-14(25)24-17-7-5-16(6-8-17)19(26)21-11-12-22-20(27)23-13-15-3-9-18(28-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,21,26)(H,24,25)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOYXNDYRDDSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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